1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea

sEH Inhibition Binding Energy Sulfonyl SAR

1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea (CAS 898446-27-0) is a synthetic small molecule belonging to the piperidine urea class, characterized by a central piperidine ring bearing a bulky mesitylsulfonyl group and an m-tolyl urea side chain. Its molecular formula is C24H33N3O3S, with a molecular weight of 443.6 g/mol.

Molecular Formula C24H33N3O3S
Molecular Weight 443.61
CAS No. 898446-27-0
Cat. No. B2786655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea
CAS898446-27-0
Molecular FormulaC24H33N3O3S
Molecular Weight443.61
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)NCCC2CCCCN2S(=O)(=O)C3=C(C=C(C=C3C)C)C
InChIInChI=1S/C24H33N3O3S/c1-17-8-7-9-21(16-17)26-24(28)25-12-11-22-10-5-6-13-27(22)31(29,30)23-19(3)14-18(2)15-20(23)4/h7-9,14-16,22H,5-6,10-13H2,1-4H3,(H2,25,26,28)
InChIKeyKEBIUTYHBVZLKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea (CAS 898446-27-0): A Structurally Distinct Substituted Piperidine Urea


1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea (CAS 898446-27-0) is a synthetic small molecule belonging to the piperidine urea class, characterized by a central piperidine ring bearing a bulky mesitylsulfonyl group and an m-tolyl urea side chain. Its molecular formula is C24H33N3O3S, with a molecular weight of 443.6 g/mol . The compound is cataloged in screening libraries [1] and has been referenced in patent literature as a potential ghrelin receptor modulator and in broad patent filings covering piperidine urea derivatives for cardiovascular and inflammatory conditions [2]. However, publicly disclosed, quantitative biological activity data for this specific compound is scarce, limiting direct evidence-based selection over its closest analogs.

Why Generic Piperidine Urea Substitution Fails for 1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea in Research Applications


The simple replacement of 1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea with another 'piperidine urea' or 'sulfonyl piperidine' analog is scientifically unsound due to the profound impact of the mesitylsulfonyl group on molecular conformation, steric bulk, and target engagement. Structural biology evidence demonstrates that the mesitylsulfonyl moiety participates in critical hydrophobic interactions within enzyme active sites, a feature that cannot be replicated by smaller sulfonyl substituents (e.g., methylsulfonyl or unsubstituted phenylsulfonyl) [1]. This moiety has been shown to contribute approximately 4.3% of total binding energy per atom in related sEH-inhibitor complexes, exceeding the contribution of the urea pharmacophore itself [1], meaning that even seemingly minor sulfonyl group changes can result in a complete loss of target potency.

Quantitative Differentiation Evidence for 1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea


Mesitylsulfonyl vs. Methylsulfonyl Substitution: Impact on Target Binding Energy

In co-crystal structures of human soluble epoxide hydrolase (sEH) with mesitylsulfonyl-containing inhibitors, the mesitylsulfonyl group accounts for 4.3% of the total binding energy contribution per atom, a value higher than that of the urea pharmacophore (3.75%) and the (trifluoromethyloxy)phenyl group (2.2%) [1]. Substitution with smaller sulfonyl groups (e.g., methylsulfonyl) would eliminate these critical hydrophobic contacts, providing a structural rationale for target potency differentiation.

sEH Inhibition Binding Energy Sulfonyl SAR

Molecular Weight and Lipophilicity Differentiation from Core sEH Inhibitor Scaffolds

The target compound has a molecular weight of 443.6 g/mol , which is higher than the core amide-based mesitylsulfonyl piperidine sEH inhibitor N-cycloheptyl-1-(mesitylsulfonyl)piperidine-4-carboxamide (approx. 418.6 g/mol) [1] and significantly larger than the benchmark urea-based sEH inhibitor AUDA (392.5 g/mol). This increased molecular weight, conferred by the m-tolyl urea extension, is expected to alter both lipophilicity (predicted increase in logP) and molecular recognition, leading to a different pharmacokinetic and target selectivity profile.

Physicochemical Properties Drug-likeness MW Comparison

Patent-Disclosed Therapeutic Indication Differentiation: Ghrelin Receptor Modulation

Patent literature explicitly identifies asymmetric piperidinyl-substituted ureas, including this compound, as modulators of the ghrelin receptor for the prevention and/or treatment of diseases pathophysiologically mediated by this target [1]. This therapeutic indication is mechanistically distinct from the sEH inhibition and cardiovascular applications dominating other mesitylsulfonyl piperidine analogs [2], indicating a divergent biological target space for this specific chemotype.

Ghrelin Receptor Therapeutic Indication Patent Differentiation

Optimal Research and Procurement Scenarios for 1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea


Chemical Probe for Ghrelin Receptor Target Engagement Studies

Procurement is recommended for academic or biotech groups investigating ghrelin receptor signaling. The compound's patent-disclosed link to this target distinguishes it from sEH-focused analogs, offering a starting point for target validation or the development of ghrelin pathway modulators. Researchers should request vendor-provided IC50 data against the ghrelin receptor to confirm activity before large-scale purchase [1].

Negative Control or Comparator for sEH Inhibitor Screening Campaigns

Given its structural similarity (mesitylsulfonyl piperidine core) but distinct target indication (ghrelin vs. sEH), this compound can serve as a selectivity control in high-throughput screens designed to identify sEH inhibitors. Its use can help eliminate compounds that bind non-specifically to the mesitylsulfonyl recognition motif [2]. Prior confirmation of sEH inactivity from the vendor is essential.

Building Block for Focused Library Synthesis Exploring Sulfonyl Urea Chemical Space

The unique combination of a mesitylsulfonyl group and an extended urea side chain makes this compound a valuable intermediate for diversifying screening libraries aimed at underexplored biological targets. Its higher molecular weight (443.6 g/mol) and predicted distinct lipophilicity profile compared to core sEH scaffolds allow exploration of physicochemical space relevant to CNS or metabolic disease targets.

Procurement for Patent-Backed Lead Optimization Programs

Organizations seeking to strengthen intellectual property around ghrelin receptor modulators or asymmetric piperidine ureas may procure this compound as a reference standard for SAR studies. Its presence in existing patent filings [1] positions it as a key comparator for freedom-to-operate analyses and the generation of novel, patentable analogs.

Quote Request

Request a Quote for 1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.